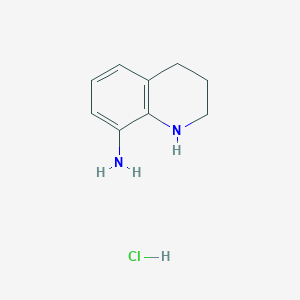

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride

描述

属性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTPSLJLSVMXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856765 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54489-65-5 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Quinoline or Quinolinone Precursors

One common approach is the reduction of quinoline or 3,4-dihydroquinolin-2(1H)-one derivatives bearing suitable substituents at the 8-position. For example, catalytic hydrogenation or selective chemical reduction (e.g., with lithium aluminum hydride or borane complexes) converts these precursors into the tetrahydroquinoline amines.

- Example : Reduction of anilines or amides with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the corresponding tetrahydroquinoline amines.

Bischler–Napieralski Cyclization Followed by Reduction

Another widely used method involves the Bischler–Napieralski cyclization of β-phenylethylamides to form dihydroisoquinolines, followed by reduction to tetrahydroquinolines.

- Starting from 2-(3,4-dimethoxyphenyl)ethylamine, the amide is formed, then cyclized under dehydrating conditions (e.g., with POCl3 or BF3·OEt2).

- The resulting dihydroisoquinoline intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to the tetrahydroquinoline amine.

Detailed Synthetic Protocols and Research Findings

Reduction of N-Acyl Intermediates

Reductive Amination for Side Chain Modification

- Reductive amination of tetrahydroquinoline intermediates with various ketones allows the introduction of cyclic or acyclic side chains at the amine nitrogen.

- For example, reductive amination with piperidinone derivatives yields substituted tetrahydroquinoline amines, although some reactions may be sluggish and require optimization.

Catalytic Hydrogenation and Chiral Synthesis

- Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere is used to reduce nitro groups to amines and to saturate aromatic rings to tetrahydroquinolines.

- Chiral synthesis approaches employ asymmetric transfer hydrogenation (ATH) using chiral catalysts like (R,R)-RuTsDPEN to produce enantiomerically enriched tetrahydroquinoline amines.

Preparation of Hydrochloride Salt

After synthesis, the free base 1,2,3,4-tetrahydroquinolin-8-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve crystallinity, stability, and handling.

- The hydrochloride salt formation is a straightforward acid-base reaction, usually carried out by adding HCl gas or aqueous HCl solution to the free amine.

- This salt form is preferred for biological assays and formulation due to enhanced solubility.

Stock Solution Preparation and Formulation Data

A practical aspect of working with this compound is the preparation of stock solutions for biological testing.

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 6.16 mL | 30.82 mL | 61.64 mL |

| 5 mM | 1.23 mL | 6.16 mL | 12.33 mL |

| 10 mM | 0.62 mL | 3.08 mL | 6.16 mL |

- Stock solutions are typically prepared in DMSO due to solubility considerations.

- For in vivo formulations, sequential addition of solvents such as PEG300, Tween 80, and water is used to achieve clear solutions suitable for administration.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Amide formation | Acyl chloride + 2-(3,4-dimethoxyphenyl)ethylamine | Amide intermediate | Precursor for cyclization |

| Bischler–Napieralski cyclization | POCl3 or BF3·OEt2, heat | Dihydroisoquinoline intermediate | Ring closure step |

| Reduction | NaBH4, LiAlH4, DIBAL-H, or catalytic hydrogenation | Tetrahydroquinoline amine | Selective reduction of double bonds and nitro groups |

| Reductive amination | Ketones + amine + reducing agent | Substituted tetrahydroquinoline amines | Side chain modifications |

| Salt formation | HCl gas or aqueous HCl | Hydrochloride salt | Enhances stability and solubility |

化学反应分析

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which have significant biological and pharmacological activities .

科学研究应用

Scientific Research Applications

The applications of 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : This compound serves as a scaffold for the development of new pharmaceuticals targeting neurodegenerative diseases and psychiatric disorders. Its structural characteristics allow for modifications that can enhance biological activity and selectivity for specific targets.

- Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives may exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals. This suggests potential applications in treating conditions such as Parkinson's disease and depression.

Chemical Biology

- Biological Activity Studies : The compound is utilized in studies examining its interaction with neurotransmitter systems, particularly dopamine and glutamate pathways. These interactions are crucial for understanding its potential therapeutic effects.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroquinoline may possess antimicrobial and anticancer activities, making them candidates for further investigation in these fields.

Organic Synthesis

- Building Block for Complex Molecules : As a versatile intermediate in organic synthesis, this compound can be used to synthesize more complex heterocyclic compounds. This makes it valuable in both academic research and industrial applications.

Case Studies

Several studies have explored the applications of tetrahydroquinoline derivatives:

- Neuroprotective Study : A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in animal models of Parkinson's disease. Results indicated significant improvements in motor function and reductions in neuroinflammation.

- Anticancer Activity : Another research project focused on the anticancer properties of modified tetrahydroquinolines against various cancer cell lines. The findings suggested that certain derivatives exhibited potent cytotoxic effects while sparing normal cells.

作用机制

The mechanism of action of 1,2,3,4-tetrahydroquinolin-8-amine hydrochloride involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems by inhibiting enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft. This action is particularly relevant in the context of neurodegenerative diseases .

相似化合物的比较

Key Observations :

Key Observations :

- Yield Variability : Bulky substituents (e.g., 1-methylpyrrolidine in compound 30) reduce yields due to steric hindrance .

- Purification Methods : High-performance liquid chromatography (HPLC) is critical for isolating enantiomerically pure analogs, such as (S)-configured dihydrochlorides .

Pharmacological and Physicochemical Properties

生物活性

1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride (THQ-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 188.67 g/mol. It features a bicyclic structure typical of tetrahydroquinolines, which are known for their pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in drug development.

The mechanism of action for THQ-HCl is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, potentially leading to various biological effects including antimicrobial and anticancer properties. Research indicates that tetrahydroquinolines can exhibit a range of biological activities depending on their structural modifications .

Antimicrobial Properties

THQ-HCl has shown potential antimicrobial activity. Studies suggest that compounds within the tetrahydroquinoline class can inhibit the growth of various pathogens. The exact mechanisms often involve interference with microbial cell functions or metabolic pathways.

Anticancer Activity

Research highlights the anticancer potential of THQ-HCl and related compounds. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant growth inhibition. A study reported that certain tetrahydroquinoline derivatives could induce oxidative stress and affect cell cycle phases in cancer cells .

Table 1: Summary of Anticancer Activity in Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | A2780 (Ovarian) | 10 | Mitochondrial membrane depolarization |

| TIQ-15 | HCT-116 (Colon) | 6.25 | CXCR4 inhibition |

| 1,2,3,4-Tetrahydro... | DU145 (Prostate) | 15 | Induction of oxidative stress |

Case Studies

- Anticancer Evaluation : A study evaluated the effects of various tetrahydroquinoline derivatives on human cancer cell lines including H460 (lung carcinoma) and MCF7 (breast adenocarcinoma). The results indicated that modifications at specific positions on the quinoline ring significantly enhanced antiproliferative effects compared to unmodified compounds .

- Mechanistic Insights : Another research effort focused on the structure-activity relationship (SAR) of tetrahydroquinoline derivatives. It was found that substituents at the 4-position dramatically increased anticancer activity by enhancing binding affinity to target proteins involved in cell proliferation .

Potential Applications

Given its biological activity, THQ-HCl is being explored for multiple applications:

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 1,2,3,4-Tetrahydroquinolin-8-amine hydrochloride derivatives?

- Methodological Answer: Synthesis typically involves hydrogenation of nitro precursors using catalysts like palladium on carbon (Pd/C) under hydrogen gas, followed by purification via column chromatography or recrystallization. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced to amines with Pd/C in ethanol, yielding 72.9–90% of products after purification . Alternative methods include using LiAlH4 in tetrahydrofuran (THF) to reduce specific intermediates .

Q. How is structural confirmation of this compound achieved?

- Methodological Answer: Structural elucidation relies on a combination of techniques:

- NMR Spectroscopy: Characteristic shifts include aromatic protons at δ 6.5–7.5 ppm and aliphatic protons (tetrahydroquinoline ring) at δ 1.5–3.5 ppm .

- Mass Spectrometry (MS): ESI-MS or HRMS confirms molecular ions (e.g., m/z 246.10 for hydrobromide derivatives) .

- X-ray Crystallography: Resolves stereochemistry and confirms three-dimensional conformation, particularly for chiral derivatives like (S)-enantiomers .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of substituted derivatives?

- Methodological Answer: Low yields (e.g., 6% for compound 30 ) often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening: Testing alternative catalysts (e.g., Raney Ni) or adjusting Pd/C loading.

- Solvent Effects: Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control: Prolonged reaction times (e.g., 48 hours for hydrogenation ) or microwave-assisted synthesis to accelerate kinetics.

- Purification Refinement: Employing flash chromatography with gradient elution (e.g., MeOH/CH2Cl2) to isolate challenging products .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Contradictions (e.g., unexpected NMR shifts) require cross-validation:

- Multi-Technique Analysis: Combine NMR, MS, and IR to identify functional groups. For chiral centers, use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 5,6,7,8-tetrahydroquinolin-8-amine derivatives ).

- Computational Modeling: Density functional theory (DFT) predicts NMR chemical shifts to validate experimental data .

Q. How do computational methods enhance understanding of reactivity and stability?

- Methodological Answer: Molecular dynamics (MD) simulations analyze conformational flexibility and ligand-receptor interactions. For example:

- Solvent Effects: Simulate solvation in water or THF to predict solubility trends.

- Reaction Pathways: Study transition states for hydrogenation or ring-opening reactions using quantum mechanical (QM) methods .

- Stability Studies: Predict degradation pathways under acidic/basic conditions .

Q. What methodologies assess biological activity and establish structure-activity relationships (SAR)?

- Methodological Answer:

- In Vitro Assays: Test derivatives for target-specific activity (e.g., CXCR4 antagonism ). Use cell viability assays (e.g., MTT) for anticancer screening.

- SAR Development: Systematically vary substituents (e.g., fluorine at position 8 ) and correlate with bioactivity. For instance, 8-fluoro derivatives show enhanced metabolic stability .

- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify ligand-target affinity .

Q. How do stereochemical variations impact physicochemical and biological properties?

- Methodological Answer:

- Stereoselective Synthesis: Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-amine ).

- Property Analysis: Compare solubility, logP, and melting points of enantiomers. For example, (S)-enantiomers may exhibit higher aqueous solubility due to crystal packing differences .

- Biological Implications: Test enantiomers in target assays; e.g., (S)-configured derivatives show superior CXCR4 antagonism due to optimized binding pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。